2-Methyl-1H-indole-6-carboxylic acid
Overview
Description
2-Methyl-1H-indole-6-carboxylic acid (2MICA) is a naturally occurring carboxylic acid found in various plants and fungi. It is a derivative of indole, a common aromatic compound found in many plants. 2MICA has been studied extensively in recent years due to its potential applications in various scientific fields.
Scientific Research Applications
Inhibitors of E. coli MurD Ligase
This compound serves as a reactant for the preparation of D-glutamic acid-based inhibitors targeting the E. coli MurD ligase, an enzyme crucial for bacterial cell wall synthesis, making it a potential candidate for developing new antibacterial agents .
Interleukin-2 Inducible T Cell Kinase Inhibitors
It is used in synthesizing indolylindazoles and indolylpyrazolopyridines, which act as inhibitors of interleukin-2 inducible T cell kinase (ITK). ITK inhibitors can modulate immune responses, making them relevant in treating autoimmune diseases and cancers .
Hedgehog Pathway Inhibitors
Amide conjugates with ketoprofen derived from this compound have been studied as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in various cancers, and its inhibition can be a therapeutic strategy .
Tryptophan Dioxygenase Inhibitors
As a reactant, it contributes to the development of tryptophan dioxygenase inhibitors. These inhibitors can regulate tryptophan metabolism and have implications in cancer treatment due to their role in tumor immune evasion .
Anticancer Immunomodulators
The compound is also involved in creating pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators. These compounds can influence the immune system’s ability to recognize and destroy cancer cells .
Antiviral Agents
Research includes its application in synthesizing compounds with anti-HIV activity against various HIV strains, contributing to the development of new antiviral therapies .
CB2 Cannabinoid Receptor Ligands
It serves as a precursor for CB2 cannabinoid receptor ligands. These ligands are significant due to their therapeutic potential in treating pain and inflammation without psychoactive effects associated with CB1 receptor activation .
Hepatitis C Virus NS5B Polymerase Inhibitors
Lastly, this indole derivative is used to prepare inhibitors of the hepatitis C virus NS5B polymerase, an essential enzyme for viral replication, offering a route to novel antiviral drugs .
Each application represents a unique field where 2-Methyl-1H-indole-6-carboxylic acid shows promising potential, contributing to advancements in medical and pharmaceutical research.
MilliporeSigma - Indole-6-carboxylic acid MilliporeSigma - Methyl indole-6-carboxylate RSC Publishing - Synthesis of indole derivatives SpringerOpen - Biological potential of indole derivatives
properties
IUPAC Name |
2-methyl-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOBYAWCBMAUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504609 | |
Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-6-carboxylic acid | |
CAS RN |
73177-33-0 | |
Record name | 2-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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